molecular formula C20H20ClN3O4 B11387188 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide

2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide

Cat. No.: B11387188
M. Wt: 401.8 g/mol
InChI Key: UGDFNBVBSXQBLX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Name: 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide

    Systematic Name: Acetic acid, 2-(4-chloro-2-methylphenoxy)-

    Molecular Formula: CHClNO

This compound combines an amide group with a phenoxy and oxadiazole moiety

Preparation Methods

Synthesis Routes: The synthetic preparation of this compound involves several steps. One common route starts with the chlorination of 4-methylphenol to form 4-chloro-2-methylphenol. Subsequent reactions lead to the final compound. Detailed reaction conditions and intermediates are beyond the scope of this article, but industrial production methods typically optimize yield and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The aromatic rings can undergo oxidation reactions.

    Substitution: The chlorine atom allows for substitution reactions.

    Amide Hydrolysis: The amide linkage can hydrolyze under specific conditions.

Common Reagents:

    Chlorinating Agents: Used for chlorination steps.

    Base and Acid Catalysts: Facilitate reactions involving amide hydrolysis.

    Solvents: Organic solvents like dichloromethane or acetonitrile.

Major Products: The primary product is the target compound itself, 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Building blocks for drug discovery.

    Pharmacology: Investigating potential bioactivity.

Biology and Medicine:

    Bioactivity Screening: Testing its effects on biological targets.

    Drug Development: Potential therapeutic applications.

Industry:

    Agrochemicals: Pesticides, herbicides.

    Pharmaceuticals: Drug candidates.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes due to its structural features. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Methyl 4-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)benzoate:

    4-(2-((3-chlorophenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate:

These compounds share some features but lack the exact combination found in our compound.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C20H20ClN3O4/c1-20(2,27-16-10-6-14(21)7-11-16)19(25)22-12-17-23-18(24-28-17)13-4-8-15(26-3)9-5-13/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

UGDFNBVBSXQBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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